Comparative Physicochemical Profile vs. Key Analogs
The calculated partition coefficient (XLogP3) for the target compound is 4.7 [1]. This value indicates significantly higher lipophilicity compared to simpler analogs like 4-nitrophenyl acetate (XLogP3 = 1.5) and is closer to the reference drug ethionamide (XLogP3 = 2.5) and the EthR inhibitor BDM14500 (XLogP3 = 5.1) [2]. This suggests a superior ability to cross lipid membranes, a critical parameter for intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.7 |
| Comparator Or Baseline | 4-Nitrophenyl acetate (XLogP3: 1.5); Ethionamide (XLogP3: 2.5); BDM14500 (XLogP3: 5.1) |
| Quantified Difference | XLogP3 is 3.2 units higher than 4-nitrophenyl acetate, indicating enhanced lipophilicity. |
| Conditions | In silico calculation (XLogP3 algorithm) |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and in vivo distribution; this data supports the compound's potential for accessing intracellular targets.
- [1] PubChem. 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate. PubChem Compound Summary for CID 3269151. National Center for Biotechnology Information. View Source
- [2] Flipo, M. et al. Discovery of novel N-phenylphenoxyacetamide derivatives as EthR inhibitors and ethionamide boosters by combining high-throughput screening and synthesis. J. Med. Chem. 2012, 55, 14, 6391–6402. Publication Date: June 19, 2012. View Source
